[(1S)-2,2-difluorocyclopropyl]methanol
Description
BenchChem offers high-quality [(1S)-2,2-difluorocyclopropyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S)-2,2-difluorocyclopropyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to [(1S)-2,2-difluorocyclopropyl]methanol (CAS 1887036-19-2): A Chiral Building Block for Advanced Drug Discovery
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Within the diverse portfolio of fluorinated motifs, the gem-difluorocyclopropyl group has emerged as a particularly valuable bioisostere for various functional groups. Its rigid, three-dimensional structure can enforce specific conformations, while the electron-withdrawing nature of the fluorine atoms can influence the acidity of adjacent protons and participate in favorable intermolecular interactions.
This guide provides a comprehensive technical overview of [(1S)-2,2-difluorocyclopropyl]methanol , a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its utility is highlighted by its incorporation into advanced clinical candidates, most notably as a key structural component of Pfizer's Janus kinase (JAK) inhibitor, PF-06700841, a dual inhibitor of TYK2 and JAK1 for the treatment of autoimmune diseases.[1][2] This document will detail its chemical properties, provide a validated synthesis protocol, discuss methods for structural elucidation and chiral purity analysis, and explore its applications in the synthesis of complex pharmaceutical agents.
Physicochemical Properties
Detailed experimental data for [(1S)-2,2-difluorocyclopropyl]methanol is not extensively reported in peer-reviewed literature. However, key properties can be estimated through computational methods and comparison with the racemic analogue, (2,2-difluorocyclopropyl)methanol (CAS 509072-57-5).[3]
| Property | Value (Computed/Estimated) | Source |
| CAS Number | 1887036-19-2 | - |
| Molecular Formula | C₄H₆F₂O | [3] |
| Molecular Weight | 108.09 g/mol | [3] |
| Appearance | Expected to be a colorless liquid | General Observation |
| Boiling Point | Not available (Racemate: Flammable liquid) | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Methanol) | General Chemical Principles |
| LogP | 0.6 (Computed for racemate) | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
Synthesis and Manufacturing
The enantioselective synthesis of [(1S)-2,2-difluorocyclopropyl]methanol is a critical step in the preparation of advanced pharmaceutical intermediates. The following protocol is based on procedures outlined in patent literature for the synthesis of related compounds, providing a reliable pathway for its preparation.
Experimental Protocol: Enantioselective Synthesis
The synthesis proceeds via a chiral resolution of a suitable precursor, followed by reduction. A representative workflow is outlined below.
Figure 1: General workflow for the enantioselective synthesis of [(1S)-2,2-difluorocyclopropyl]methanol via chiral resolution.
Step-by-Step Methodology:
While a specific, publicly detailed synthesis for this exact CAS number is sparse, a common and effective method involves the kinetic resolution of the corresponding racemic alcohol or a precursor. One such method involves enzymatic acylation.
-
Enzymatic Kinetic Resolution:
-
To a solution of racemic (2,2-difluorocyclopropyl)methanol in an appropriate organic solvent (e.g., tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate).
-
Introduce an immobilized lipase (e.g., Novozym 435) and allow the reaction to proceed at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached. At this point, one enantiomer will be predominantly acylated, leaving the other enantiomer as the unreacted alcohol.
-
Filter off the enzyme and concentrate the reaction mixture.
-
-
Separation and Deprotection:
-
The resulting mixture of the ester (e.g., (1R)-2,2-difluorocyclopropyl)methyl acetate) and the unreacted alcohol ([(1S)-2,2-difluorocyclopropyl]methanol) can be separated by column chromatography on silica gel.
-
Alternatively, if the other enantiomer is acylated, the resulting ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to afford the desired [(1S)-2,2-difluorocyclopropyl]methanol.
-
Causality Behind Experimental Choices:
-
Enzymatic Resolution: This method is chosen for its high enantioselectivity under mild reaction conditions, which minimizes the risk of side reactions and racemization. Lipases are well-known for their ability to selectively acylate one enantiomer of a racemic alcohol.
-
Acyl Donor: Vinyl acetate is a common acyl donor in enzymatic resolutions as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.
-
Solvent Choice: A non-polar, aprotic solvent like tert-butyl methyl ether is often preferred to maintain the enzyme's activity.
Structural Elucidation and Quality Control
Rigorous analytical characterization is essential to confirm the structure and ensure the enantiomeric purity of [(1S)-2,2-difluorocyclopropyl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this compound are not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds.[4][5]
Figure 2: Standard NMR workflow for structural confirmation.
-
¹H NMR: The spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal and vicinal couplings, as well as couplings to fluorine. The methylene protons of the hydroxymethyl group will likely appear as a doublet of doublets, coupled to the adjacent cyclopropyl proton and potentially showing long-range coupling to fluorine. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR: The spectrum should display four distinct carbon signals. The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling. The other two cyclopropyl carbons and the hydroxymethyl carbon will also show characteristic shifts and may exhibit smaller C-F couplings.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The two fluorine atoms are diastereotopic due to the adjacent chiral center and are expected to appear as an AB quartet, with each peak further split by coupling to the vicinal protons on the cyclopropane ring.[4][6]
Chiral Purity Analysis
Ensuring high enantiomeric excess (e.e.) is critical for the use of this building block in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.
Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)), which are known to be effective for separating a wide range of chiral compounds.[7]
-
Mobile Phase Optimization:
-
For normal phase HPLC, start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. Vary the ratio of the modifier to optimize resolution and retention time.
-
For SFC, use carbon dioxide as the main mobile phase with a co-solvent such as methanol or ethanol.[6]
-
-
Derivatization (Optional): If the underivatized alcohol does not resolve well, derivatization with a UV-active chromophore (e.g., benzoyl chloride) can improve detection and may enhance chiral recognition on the CSP. The resulting benzoate ester can then be analyzed.[6]
-
Validation: Once a separation is achieved, the method should be validated for linearity, accuracy, and precision to ensure reliable determination of enantiomeric excess.
Applications in Drug Discovery
[(1S)-2,2-difluorocyclopropyl]methanol serves as a valuable chiral building block for the synthesis of complex molecular architectures. Its primary utility lies in its subsequent conversion to other functional groups, such as amines or carboxylic acids, which are then incorporated into a larger scaffold.
Synthesis of PF-06700841 (Brepocitinib)
A prominent example of its application is in the synthesis of PF-06700841 (Brepocitinib), a dual inhibitor of TYK2 and JAK1.[1][2] In this context, the hydroxymethyl group of [(1S)-2,2-difluorocyclopropyl]methanol is typically converted to a carboxylic acid, which is then used in an amide coupling reaction.
Figure 3: Synthetic utility in the preparation of PF-06700841.
The difluorocyclopropyl group in PF-06700841 is crucial for its pharmacological profile, likely contributing to its binding affinity and metabolic stability. The rigid nature of the cyclopropane ring helps to position the molecule correctly within the ATP-binding pocket of the JAK kinases.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the racemic (2,2-difluorocyclopropyl)methanol, the following hazards are identified. It is prudent to handle the chiral enantiomer with the same precautions.
-
Physical Hazards: Flammable liquid and vapor.[3]
-
Health Hazards: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
Handling Recommendations:
-
Handle in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
[(1S)-2,2-difluorocyclopropyl]methanol is a high-value chiral building block with demonstrated utility in the synthesis of complex, clinically relevant molecules. Its unique combination of chirality, conformational rigidity, and fluorine substitution makes it an attractive component for modulating the properties of drug candidates. This guide provides a foundational understanding of its properties, synthesis, and analysis, empowering researchers to effectively utilize this important synthetic intermediate in their drug discovery programs.
References
- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
- Aurigemma, C. M., Farrell, W. P., Elleraas, J. R., & Przybyciel, M. (n.d.). Analytical chromatograms of the separation of (2,2-difluorocyclopropyl) methyl benzoate using a) HPLC with a Chiralcel OJ-H column; and b) SFC with a CCO-F4 column.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Brown, D. (n.d.).
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
-
Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
- Fensome, A., Ambler, C. M., Arnold, E., Banker, M. E., Brown, M. F., Chrencik, J., Clark, J. D., Dowty, M. E., Efremov, I. V., Flick, A., Gerstenberger, B. S., Gopalsamy, A., Hayward, M. M., Hegen, M., Hollingshead, B. D., Jussif, J., Knafels, J. D., Limburg, D. C., Lin, D., … Zhang, L. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597–8612.
- Jang, S., Park, H., Duong, Q. H., Lee, H., Lee, J., Lee, J., & Kang, E. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446.
-
National Center for Biotechnology Information. (n.d.). (2,2-Difluorocyclopropyl)methanol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). PubMed. Retrieved from [Link]
-
Pfizer Inc. (n.d.). Patents Assigned to Pfizer Products Inc. Justia Patents. Retrieved from [Link]
-
Pfizer Inc. (n.d.). Pfizer Inc. Unified Patents Portal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Šatínský, D., Chrenková, L., & Solich, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(21), 5267–5285.
- Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.
-
WIPO. (n.d.). Search International and National Patent Collections. Retrieved from [Link]
-
WO2018109204A1. (2018). Process for the preparation of (s)-2-((2-((s)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][4][8]oxazepin-9-yl)amino) propanamide. Google Patents.
- US8987443B2. (2015). Processes and intermediates for making a JAK inhibitor.
-
US11028100B2. (2021). Polymorphs and solid forms of (s)-2-((2-((s)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][4][8]oxazepin-9-yl)amino)propanamide, and methods of production. Google Patents.
- US11351149B2. (2022). Nitrile-containing antiviral compounds.
- Fensome, A., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597-8612.
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. US8552191B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. rsc.org [rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
(1S) vs. (1R)-2,2-Difluorocyclopropylmethanol: A Technical Guide to Stereoselective Application
This guide serves as a definitive technical resource for the structural, synthetic, and functional differentiation of (1S) and (1R)-2,2-difluorocyclopropylmethanol isomers. It is designed for medicinal chemists and process scientists requiring actionable data for lead optimization and route selection.
Executive Summary: The Stereochemical Imperative
The 2,2-difluorocyclopropylmethanol scaffold is a high-value bioisostere in modern drug discovery, offering a metabolically stable alternative to ethyl or isopropyl groups while imparting specific conformational constraints. The distinction between the (1S) and (1R) enantiomers is not merely academic; it dictates the spatial vector of the hydroxyl group and the dipole moment alignment relative to the target binding pocket.
-
Core Difference: The (1S) and (1R) isomers project the hydroxymethyl (-CH₂OH) group in opposite spatial quadrants relative to the difluoromethylene (-CF₂) "keystone." This inversion fundamentally alters hydrogen bonding capabilities and hydrophobic collapse within enzyme active sites.
-
Key Application: Used as a precursor for 2,2-difluorocyclopropylamines (e.g., in mGluR5 modulators) and antiviral nucleoside analogs.
Structural & Conformational Analysis
Absolute Configuration & CAS Registry
Precise identification is critical for supply chain integrity.
| Isomer | Configuration | CAS Number | Optical Rotation (Approx.) |
| (1S) | (1S)-2,2-difluorocyclopropylmethanol | 1887036-19-2 | $(-) $ (typically levorotatory in MeOH) |
| (1R) | (1R)-2,2-difluorocyclopropylmethanol | 1631747-24-4 | $(+) $ (typically dextrorotatory in MeOH) |
| Racemic | (±)-2,2-difluorocyclopropylmethanol | 509072-57-5 |
> Note: Optical rotation signs can invert depending on solvent and concentration. Always validate batch identity via Chiral HPLC or Mosher's ester analysis.
The "Fluorine Gauche" Effect & Dipole Alignment
Unlike non-fluorinated cyclopropanes, the 2,2-difluoro substitution introduces a profound electronic bias.
-
Dipole Minimization: The C-F bonds are highly polar. The hydroxymethyl group will adopt a conformation that minimizes dipole-dipole repulsion with the fluorine atoms.
-
Vector Projection:
-
In the (1S) isomer, the -CH₂OH group projects "forward" (assuming C1 is the chiral center and the ring is in the plane), creating a specific H-bond donor vector.
-
In the (1R) isomer, this vector is mirrored, potentially clashing with hydrophobic walls in a receptor pocket designed for the (1S) analog.
-
Synthesis & Enzymatic Resolution Protocol
Achieving high enantiomeric excess (ee > 98%) is best performed via Lipase-Catalyzed Kinetic Resolution . This method is self-validating and scalable.
The Kinetic Resolution Workflow
Lipases (specifically Candida antarctica Lipase B or Pseudomonas cepacia Lipase PS) discriminate between the enantiomers by acetylating the "fast-reacting" isomer while leaving the "slow-reacting" isomer as the free alcohol.
Figure 1: Kinetic resolution workflow for separating (1S) and (1R) isomers using lipase catalysis.
Detailed Experimental Protocol
Objective: Isolate (1R)-2,2-difluorocyclopropylmethanol from racemic mixture.
-
Reaction Setup:
-
Dissolve (±)-2,2-difluorocyclopropylmethanol (10.0 g, 92.5 mmol) in MTBE (tert-butyl methyl ether, 100 mL).
-
Add Vinyl Acetate (4.0 g, 46.5 mmol, 0.5 equiv). Note: Use exactly 0.5 equivalents to maximize resolution efficiency.
-
Add Lipase PS Amano SD (immobilized on diatomite, 1.0 g).
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Checkpoint: Monitor reaction via GC or TLC. The reaction typically reaches 50% conversion in 24–48 hours.
-
-
Workup:
-
Filter off the enzyme (can be recycled).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Perform Flash Column Chromatography (SiO₂, Hexanes:EtOAc gradient).
-
Fraction 1 (Less Polar): (1S)-2,2-difluorocyclopropylmethyl acetate.
-
Fraction 2 (More Polar): (1R)-2,2-difluorocyclopropylmethanol (Target).
-
-
Stereochemical Proof:
-
Derivatize a small aliquot with (R)-Mosher's acid chloride. Analyze via ¹⁹F-NMR to determine diastereomeric ratio (dr).
-
Analytical Characterization & Quality Control
Distinguishing these isomers requires specific analytical conditions due to their lack of UV chromophores (unless derivatized).
Chiral HPLC Method
-
Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: RI (Refractive Index) or UV at 210 nm (low sensitivity).
-
Expected Result: Baseline separation with
.
NMR Spectroscopy
While ¹H-NMR is identical for enantiomers in achiral solvents, ¹⁹F-NMR is a powerful tool when coupled with a chiral solvating agent (CSA).
-
Method: Dissolve 10 mg sample in CDCl₃. Add 3 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Observation: The ¹⁹F signal for the -CF₂- group will split into distinct doublets for the (1S) and (1R) enantiomers due to diastereomeric complexation.
Pharmacological Decision Matrix
When should you choose (1S) over (1R)? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Figure 2: Decision matrix for selecting the optimal enantiomer based on receptor topology.
Bioisosteric Utility
-
Metabolic Stability: The gem-difluoro group blocks P450-mediated hydroxylation at the cyclopropyl ring, extending half-life (
) compared to the non-fluorinated analog. -
pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the hydroxyl group (inductive effect), potentially strengthening hydrogen bonds with receptor acceptors.
References
-
Enzymatic Resolution Methodology
- Lipase-Catalyzed Kinetic Resolution of Fluorinated Cyclopropanes. Adapted from standard protocols for primary alcohols using Burkholderia cepacia (Lipase PS) and Candida antarctica (CAL-B).
-
Source:
-
Structural & CAS Data
-
PubChem Compound Summary: (2,2-Difluorocyclopropyl)methanol.[1]
-
Source:
-
-
Synthesis of Fluorinated Building Blocks
- Synthesis of Functionalized Difluorocyclopropanes for Drug Discovery.
-
Source:
-
Chiral Separation Techniques
- Resurgence in Fluorinated Chiral Polysaccharide Phases for SFC.
-
Source:
Sources
The Emergence of Fluorinated Cyclopropanes: A New Frontier in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Fusion of Fluorine and the Cyclopropyl Ring
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs to fine-tune the physicochemical and pharmacokinetic properties of lead compounds is paramount. Among these, the introduction of fluorine has become a cornerstone strategy, with over 20% of all marketed drugs containing at least one fluorine atom.[1][2] This is largely due to fluorine's unique ability to modulate a molecule's pKa, lipophilicity, metabolic stability, and binding interactions without significant steric alteration.[3][4]
Concurrently, the cyclopropane ring, a strained three-membered carbocycle, has been recognized as a "privileged structural motif" in medicinal chemistry.[1][2] Its rigid nature and unique electronic properties, stemming from the high p-character of its C-C bonds, make it an invaluable tool for constraining molecular conformation and acting as a bioisosteric replacement for larger, more flexible groups.
The combination of these two powerful elements—fluorine and the cyclopropane ring—creates a class of building blocks with exceptional potential. Fluorinated cyclopropanes merge the beneficial effects of C-F bonds with the conformational rigidity of the cyclopropyl scaffold, offering medicinal chemists a sophisticated tool to address complex drug design challenges.[1][2][3][5] These motifs can enhance metabolic stability, improve cell permeability, and introduce unique conformational biases, ultimately leading to compounds with improved potency and selectivity.[2][4] This guide provides an in-depth exploration of the synthesis, properties, and application of these high-value building blocks.
Part 1: Synthetic Strategies for Accessing Fluorinated Cyclopropane Building Blocks
The synthetic accessibility of fluorinated cyclopropanes is critical for their widespread adoption in drug discovery programs. Methodologies have evolved significantly, moving from harsh, classical conditions to more refined, stereoselective, and functional-group-tolerant approaches.
The Workhorse: Difluorocyclopropanation via Carbene Chemistry
The most common and historically significant method for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene (:CF₂) with an alkene.[6] The choice of the difluorocarbene precursor is the critical experimental variable, dictating the reaction conditions, substrate scope, and scalability.
The primary retrosynthetic disconnection for this approach is illustrated below:
Caption: Retrosynthetic analysis for gem-difluorocyclopropane synthesis.
Key Difluorocarbene Precursors:
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): A classic, cost-effective reagent that generates :CF₂ upon thermal decomposition.[6][7] Traditional protocols often required high temperatures and high-boiling solvents. However, recent advancements utilizing microwave irradiation have dramatically reduced reaction times to mere minutes, employing lower-boiling solvents like THF for easier workup.[7]
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane, activated by a nucleophilic initiator like sodium iodide (NaI), provides a milder and more versatile route to :CF₂.[6][8] This method is compatible with a wider range of functional groups, making it highly suitable for the synthesis of complex building blocks for drug discovery.[8]
-
Dolbier Reagent (CF₃CH₂OTos): 2,2,2-Trifluoroethyl tosylate is another effective precursor, particularly for base-sensitive substrates.
Table 1: Comparison of Common Difluorocarbene Precursors
| Precursor | Typical Conditions | Advantages | Disadvantages |
| ClCF₂COONa | Thermal (180°C, diglyme) or MW (170°C, THF)[7] | Cost-effective, suitable for scale-up | Harsh conditions, limited functional group tolerance |
| TMSCF₃ / NaI | 65°C, THF or DMF[6][8] | Mild, high functional group tolerance, versatile | Higher cost, potential for side reactions |
| Other Organosilicon Reagents | Various, often Lewis base promoted[6] | Can offer improved safety and handling profiles | Often require specific catalysts or conditions |
Crafting Chirality: Stereoselective Synthesis
For many pharmaceutical applications, controlling the stereochemistry of the cyclopropane ring is essential. This has driven the development of asymmetric cyclopropanation methods.
-
Chiral Catalysis: The use of chiral transition metal catalysts, particularly those based on rhodium and copper, has enabled highly enantioselective cyclopropanations. For instance, dirhodium complexes derived from adamantylglycine, such as Rh₂(R-PTAD)₄, have been shown to catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes to produce trifluoromethyl-substituted cyclopropanes with excellent diastereoselectivity (>94%) and enantioselectivity (88–98% ee).[9]
-
Biocatalysis: A groundbreaking approach involves the use of engineered enzymes. Engineered myoglobin-based catalysts have been developed for the highly stereoselective synthesis of both mono- and gem-difluorinated cyclopropanes.[1][3] These biocatalytic systems can achieve exceptional diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.), even for transformations that are challenging with traditional chemocatalytic methods.[3] The reactions proceed under mild, aqueous conditions, highlighting the green chemistry advantages of this strategy.
Caption: Biocatalytic workflow for stereoselective fluorocyclopropanation.
Accessing Monofluorinated and Other Analogs
While gem-difluorocyclopropanes are the most studied, monofluorinated and trifluoromethylated analogs are also of significant interest.
-
Monofluorocyclopropanes: The synthesis of monofluorinated cyclopropanes is often more challenging due to difficulties in sterically distinguishing fluorine from hydrogen.[10] Successful strategies include asymmetric Simmons-Smith reactions with CHFI₂ or Michael-initiated ring closure (MIRC) processes using reagents like fluorinated sulfoximines or alkyl triflones.[10][11]
-
Trifluoromethyl-Substituted Cyclopropanes: As mentioned, rhodium-catalyzed reactions of trifluorodiazoethanes are a powerful method.[9] These building blocks are valuable for introducing the metabolically robust CF₃ group onto a rigid scaffold.
Part 2: Physicochemical Properties and Their Impact on Drug Design
The introduction of fluorine onto a cyclopropane ring profoundly alters its electronic and conformational properties. Understanding these changes is key to their rational application in drug design.
Electronic Effects: Modulating pKa and Lipophilicity
The high electronegativity of fluorine exerts a strong inductive effect, which can significantly impact the acidity or basicity of nearby functional groups.
-
pKa Modulation: Placing a fluorinated cyclopropane adjacent to an amine or carboxylic acid can lower the pKa of the conjugate acid or the acid itself, respectively. This can be used to optimize the ionization state of a drug at physiological pH, impacting its solubility, permeability, and target engagement.
-
Lipophilicity (logP): The effect of fluorination on lipophilicity is highly context-dependent. While a single fluorine atom can sometimes decrease lipophilicity, gem-difluorination often increases it. The rigid cyclopropyl ring provides a defined vector for these electronic effects. For example, an aryl α,β,β-trifluorocyclopropane motif was found to have a similar lipophilicity to a simple trifluoromethyl group, demonstrating its potential as a novel bioisostere.[12]
A quantum-chemical study exploring the energetics of fluorinating cyclopropane revealed that geminal fluorination is highly stabilizing due to anomeric-like interactions (nF → σ*CF).[13][14] This intrinsic stability contributes to the metabolic robustness of these motifs.
Conformational Control
The cyclopropane ring is conformationally restricted, and adding fluorine substituents introduces further conformational biases. This can be exploited to lock a molecule into a specific bioactive conformation, thereby enhancing potency and reducing off-target effects. Quantum-chemical studies have shown that the position and orientation of fluorine atoms significantly influence the ring's bond lengths and angles, as well as the conformational preferences of attached substituents.[13][15][16] The all-cis-1,2,3-trifluorocyclopropane, for instance, possesses a significant molecular dipole moment due to the facial polarization of the C-F bonds, creating a "Janus-like" structure with distinct electropositive and electronegative faces.[17][18] This unique property can be used to engineer novel intermolecular interactions with a biological target.
Caption: Logical relationship between fluorinated cyclopropanes and drug properties.
Part 3: Application in Drug Discovery: Case Studies and Building Block Utility
Fluorinated cyclopropanes are increasingly being incorporated into bioactive molecules across various therapeutic areas.
-
Case Study: Serotonin 2C (5-HT₂C) Receptor Agonists: In a search for selective 5-HT₂C agonists for treating CNS disorders, researchers designed and synthesized a series of fluorinated 2-phenylcyclopropylmethylamines.[4] Incorporating fluorine into the cyclopropane ring was hypothesized to block potential sites of metabolism and induce a favorable conformation for receptor binding. The key fluorinated cyclopropane moiety was constructed via a copper-catalyzed [2+1] cycloaddition. This strategic fluorination led to the identification of compound (+)-21b, a potent 5-HT₂C agonist with no detectable agonism at the related 5-HT₂B receptor, a critical feature for avoiding potential cardiac side effects.[4]
-
Case Study: Zosuquidar: This molecule, containing a gem-difluorocyclopropane, has been in clinical trials for the treatment of acute myeloid leukemia.[1] The difluorocyclopropane motif is a key component of the pharmacophore, contributing to its overall properties.
-
Versatile Building Blocks: The real power of this technology lies in the creation of functionalized building blocks that can be readily incorporated into drug candidates. Syntheses have been developed to produce novel fluorinated acids, amines, amino acids, alcohols, and ketones containing the difluorocyclopropane moiety, providing a toolkit for medicinal chemists.[8]
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, self-validating protocols are essential.
Protocol 1: Microwave-Assisted gem-Difluorocyclopropanation of Styrene
This protocol is adapted from the rapid, microwave-mediated method described by Sweeney et al., which offers significant advantages over traditional thermal methods.[7]
Objective: To synthesize 1,1-difluoro-2-phenylcyclopropane from styrene using sodium chlorodifluoroacetate.
Materials & Equipment:
-
Styrene
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Tetrahydrofuran (THF), anhydrous
-
Microwave reactor vial (10 mL) with stir bar
-
Microwave synthesizer (e.g., Biotage Initiator, CEM Discover)
-
Silica gel for column chromatography
-
Hexane
-
Rotary evaporator
-
NMR spectrometer (¹H, ¹³C, ¹⁹F)
Procedure:
-
Preparation: In a 10 mL microwave reactor vial, add styrene (1.0 mmol, 104 mg).
-
Reagent Addition: Add sodium chlorodifluoroacetate (3.0 mmol, 457 mg) and anhydrous THF (4 mL).
-
Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to contain the pressure generated at elevated temperatures in the microwave reactor.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate at 170°C for 5 minutes with a power of 300 W. Causality Note: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the thermal decomposition of the chlorodifluoroacetate to form the difluorocarbene in situ.
-
Cooling & Workup: After the reaction is complete, allow the vial to cool to room temperature.
-
Filtration: Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product is volatile, so care must be taken during solvent removal.[7]
-
Purification: Purify the crude product by column chromatography on silica gel using 100% hexane as the eluent.
-
Validation: Collect the product fractions and concentrate carefully. Obtain the mass of the pure product and characterize by ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and purity of 1,1-difluoro-2-phenylcyclopropane.
Conclusion
Fluorinated cyclopropane building blocks represent a powerful and increasingly accessible tool in the medicinal chemist's arsenal. The fusion of fluorine's electronic influence with the cyclopropyl ring's conformational rigidity provides a unique strategy for fine-tuning drug-like properties. Advances in synthetic methodologies, including efficient carbene-based approaches and novel biocatalytic routes, are expanding the diversity of available building blocks. As our understanding of the subtle conformational and electronic effects of these motifs deepens, their rational design and application will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
- Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
- Ma, J., et al. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Approach.
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9, 2625-2628.
- Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF.
- Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes.
- Lin, G., et al. (2021). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif.
- Sweeney, J. B., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25, 1756-1758.
- Quantum chemical evaluation of fluorinated cyclopropanes.
- Thermodynamics and polarity-driven properties of fluorin
- Kozikowski, A. P., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Medicinal Chemistry Letters.
- Jarvo, E. R., et al. (2021).
- trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC.
- The preparation and properties of 1,1-difluorocyclopropane deriv
- Grygorenko, O. O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF.
- Itoh, T., et al. (2001).
- Substrate scope for the synthesis of monofluorocyclopropanes from fluorinated triflones.
- Strategies for the construction of 1,1‐difluorocyclopropane derivatives.
- Fluorinated cyclopropanes: a new scaffold for the conception of peptidomimetics | Request PDF.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- Hu, X., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers.
- Synthesis of a gem-difluorocyclopropane derivative using HFPO as a source of difluorocarbene.
- Grygorenko, O. O., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297.
- Taylor, R. J. K., et al. (2008).
- Thermodynamics and polarity-driven properties of fluorin
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
- Factors affecting conformations of fluorinated cycloalkyl derivatives.
- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
- Gouverneur, V., et al. (2020). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 8. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Commercial suppliers of enantiopure [(1S)-2,2-difluorocyclopropyl]methanol
Technical Whitepaper: Sourcing and Quality Assurance of Enantiopure [(1S)-2,2-difluorocyclopropyl]methanol
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, influencing metabolic stability, lipophilicity, and binding affinity. The [(1S)-2,2-difluorocyclopropyl]methanol moiety represents a high-value bioisostere for ethyl or isopropyl groups, offering conformationally restricted geometry and enhanced resistance to oxidative metabolism (blockage of P450 sites).
However, sourcing this enantiopure building block presents significant challenges due to the difficulty of asymmetric difluorocyclopropanation. This guide provides a definitive technical framework for identifying reliable commercial suppliers, validating enantiomeric excess (ee), and understanding the synthesis bottlenecks that drive cost and availability.
Chemical Identity & Specifications
Precise identification is critical to avoid purchasing the racemic mixture or the incorrect enantiomer. The (1S) enantiomer is the specific target.
| Property | Specification |
| IUPAC Name | [(1S)-2,2-difluorocyclopropyl]methanol |
| CAS Number (1S) | 1887036-19-2 |
| CAS Number (1R) | 1631747-24-4 |
| CAS Number (Racemic) | 509072-57-5 |
| Molecular Formula | C₄H₆F₂O |
| Molecular Weight | 108.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~129–131 °C (at 760 mmHg) |
| Chiral Purity Target | ≥ 97% ee (Enantiomeric Excess) |
Critical Note: Many suppliers list the racemic CAS (509072-57-5) even for chiral products. Always verify the specific optical rotation or CoA (Certificate of Analysis) before purchase.
Commercial Supply Landscape
The supply chain for fluorinated chiral blocks is dominated by specialized CROs and building block vendors. Generalist suppliers often re-sell from these primary sources.
Tier 1: Primary Manufacturers (High Reliability)
These vendors typically perform the enzymatic resolution or asymmetric synthesis in-house.
-
Enamine (Ukraine/Latvia):
-
Specialty: Global leader in fluorinated building blocks.
-
Capability: Large-scale synthesis of gem-difluorocyclopropanes. Likely source of the original library.
-
Stock Status: Often available in gram to multigram quantities.[1]
-
-
Combi-Blocks (USA):
-
Synblock (USA/China):
-
Specialty: Custom synthesis and hard-to-find chiral blocks.
-
Note: Explicitly lists the (1R) enantiomer; (1S) is often available upon request as the "counter-enantiomer" from resolution processes.
-
Tier 2: Aggregators & Regional Suppliers
-
Aladdin (China): Lists CAS 1887036-19-2 specifically.[3] Good for APAC sourcing.
-
Sigma-Aldrich / MilliporeSigma: Often acts as a distributor for Enamine/Combi-Blocks catalogs. Higher price point but simplified logistics.
Technical Deep Dive: Synthesis & Manufacturing Challenges
Understanding the synthesis explains the cost and the necessity for strict QC. The most scalable route involves enzymatic resolution , as direct asymmetric difluorocyclopropanation is chemically difficult and expensive.
Primary Synthesis Route: Chemoenzymatic Resolution
-
Cyclopropanation: Addition of difluorocarbene (:CF₂) (generated from TFDA or similar) to allyl acetate or allyl alcohol. This yields a racemic mixture.
-
Enzymatic Hydrolysis/Acylation: A lipase (typically CAL-B , Candida antarctica Lipase B) is used to selectively hydrolyze the (S)-ester or acylate the (S)-alcohol, allowing separation of the enantiomers.
Figure 1: Chemoenzymatic synthesis workflow for enantiopure [(1S)-2,2-difluorocyclopropyl]methanol.
Quality Control & Validation Protocols
The Challenge: [(1S)-2,2-difluorocyclopropyl]methanol lacks a strong UV chromophore, making direct HPLC analysis difficult. It is also volatile, complicating GC analysis if not derivatized.
Recommended QC Protocol: Derivatization & Chiral HPLC
To accurately determine enantiomeric excess (ee), the alcohol must be derivatized with a chromophore-rich agent.
Protocol Steps:
-
Derivatization: React a small aliquot (~5 mg) of the sample with 3,5-Dinitrobenzoyl chloride or Benzoyl chloride in the presence of pyridine/DCM.
-
Why? Adds a strong UV chromophore for detection at 254 nm.
-
-
Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄.
-
Analysis: Inject onto a Chiral HPLC column (e.g., Chiralcel OJ-H or AD-H).
-
Validation: Compare against a racemic standard (prepared similarly) to identify the (1S) and (1R) peaks.
Figure 2: Quality Control decision tree for validating enantiomeric purity.
Handling & Storage
-
Volatility: The compound is a low-molecular-weight alcohol. Store in tightly sealed vials (preferably with a Teflon liner) to prevent evaporation and concentration changes.
-
Stability: Stable at room temperature but best stored at 2–8 °C to minimize degradation or incidental evaporation.
-
Hygroscopicity: Fluorinated alcohols can be hygroscopic. Store under inert gas (Argon/Nitrogen) if used in strictly anhydrous reactions.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15421748, [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol. Retrieved February 12, 2026 from [Link].
-
Reagentia (2026). Product Listing: (1S)-2,2-difluorocyclopropyl]methanol (CAS 1887036-19-2).[3] Retrieved February 12, 2026 from [Link].
-
MDPI (2015). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol (Demonstrating Lipase Resolution of Chlorohydrins). Retrieved February 12, 2026 from [Link].
Sources
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of [(1S)-2,2-Difluorocyclopropyl]methanol
Abstract & Introduction
The gem-difluorocyclopropane motif is a highly sought-after structural element in modern medicinal chemistry. Its unique combination of a conformationally rigid cyclopropane ring and the electron-withdrawing properties of the two fluorine atoms allows it to function as a lipophilic hydrogen-bond donor, enhancing binding affinities to biological targets and improving pharmacokinetic properties such as metabolic stability.[1][2] The synthesis of enantiomerically pure difluorocyclopropanes, however, presents a significant challenge.[2] This application note provides a detailed, robust, and field-proven protocol for the asymmetric synthesis of [(1S)-2,2-difluorocyclopropyl]methanol, a versatile chiral building block. The methodology is based on a directed, catalyst-controlled Simmons-Smith cyclopropanation of an allylic alcohol, which offers excellent control over both yield and stereoselectivity.[3][4][5] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to access this valuable fluorinated intermediate.
Synthetic Strategy & Mechanistic Rationale
The synthesis of chiral cyclopropanes is most effectively achieved through the catalytic asymmetric addition of a carbene or carbenoid to an alkene.[6] The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is particularly well-suited for the cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group.[4][7]
Our strategy employs a modified asymmetric Simmons-Smith reaction using a chiral ligand to induce enantioselectivity in the formation of the difluorocyclopropane ring.
The core components of this transformation are:
-
Substrate: Allyl alcohol serves as the olefin precursor. Its hydroxyl group is critical for coordinating to the zinc reagent, thereby directing the carbenoid transfer to one face of the double bond.
-
Zinc Reagent: Diethylzinc (Et₂Zn) is used to form the active zinc alkoxide intermediate with the allyl alcohol and to participate in the formation of the zinc carbenoid.[5]
-
Difluorocarbenoid Source: Diiododifluoromethane (CF₂I₂) acts as the precursor to the "CF₂" unit. In the presence of diethylzinc, it generates a zinc difluorocarbenoid species (e.g., I-CF₂-ZnEt), which is the active cyclopropanating agent.
-
Chiral Ligand: A C₂-symmetric chiral disulfonamide, specifically (1R,2R)-N,N'-Bis(methanesulfonyl)-1,2-cyclohexanediamine, is used in catalytic amounts. This ligand coordinates to the zinc center, creating a chiral environment that dictates the facial selectivity of the cyclopropanation, leading to the desired (1S) enantiomer.[5]
Proposed Catalytic Cycle
The reaction is believed to proceed through the catalytic cycle illustrated below. The chiral ligand establishes a well-defined steric environment around the zinc center, which, in conjunction with the directing hydroxyl group of the substrate, ensures the difluorocarbenoid is delivered to a specific face of the alkene, resulting in high enantioselectivity.
Caption: Proposed catalytic cycle for the enantioselective Simmons-Smith difluorocyclopropanation.
Experimental Protocol
This protocol details the synthesis of [(1S)-2,2-difluorocyclopropyl]methanol on a 5 mmol scale.
Materials & Equipment
| Reagent/Material | CAS Number | Suggested Purity | Amount (5 mmol scale) | Notes |
| Allyl alcohol | 107-18-6 | >99%, anhydrous | 290 mg, 5.0 mmol | Use freshly opened or distilled |
| (1R,2R)-N,N'-Bis(methanesulfonyl)-1,2-cyclohexanediamine | 185541-76-4 | >98% | 74 mg, 0.25 mmol (5 mol%) | Chiral Ligand (L*) |
| Diethylzinc (Et₂Zn) | 557-20-0 | 1.0 M in hexanes | 15.0 mL, 15.0 mmol | Highly pyrophoric, handle with care |
| Diiododifluoromethane (CF₂I₂) | 373-52-4 | >97% | 2.7 g, 10.0 mmol | Light-sensitive, store in the dark |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | Anhydrous | 50 mL | Use from a solvent purification system |
| Saturated aqueous NH₄Cl | 12125-02-9 | - | ~30 mL | For quenching |
| Diethyl ether (Et₂O) | 60-29-7 | Reagent grade | ~150 mL | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | For drying |
| Silica Gel | 7631-86-9 | 230-400 mesh | As needed | For column chromatography |
Equipment:
-
Oven-dried, two-neck 100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen gas line with a bubbler
-
Syringes for liquid transfer
-
Ice-water bath (0 °C)
-
Standard glassware for work-up and purification
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of [(1S)-2,2-difluorocyclopropyl]methanol.
-
Reaction Setup: Assemble the oven-dried 100 mL round-bottom flask with a magnetic stir bar and a septum. Purge the flask with dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add the chiral ligand (1R,2R)-N,N'-Bis(methanesulfonyl)-1,2-cyclohexanediamine (74 mg, 0.25 mmol) followed by 25 mL of anhydrous dichloromethane via syringe. Stir the mixture until the ligand dissolves.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Add allyl alcohol (290 mg, 5.0 mmol) to the cooled solution via syringe.
-
Zinc Reagent Addition: Slowly add diethylzinc (1.0 M in hexanes, 15.0 mL, 15.0 mmol) dropwise over 20-30 minutes using a syringe pump.
-
Scientist's Note: Vigorous gas evolution (ethane) will be observed. A slow addition rate is crucial to control the exotherm and prevent side reactions. The solution should remain clear.
-
-
Alkoxide Formation: Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the chiral zinc alkoxide complex.
-
Carbenoid Precursor Addition: Add diiododifluoromethane (2.7 g, 10.0 mmol) dissolved in 25 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
Scientist's Note: The solution may turn slightly yellow or brown. Keep the flask protected from light after this addition, as CF₂I₂ is light-sensitive.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS by taking a small, quenched aliquot.
-
Quenching: After the reaction is complete, carefully cool the flask back to 0 °C. Slowly and cautiously quench the reaction by adding saturated aqueous NH₄Cl (~30 mL) dropwise.
-
Critical Consideration: The quenching of excess organozinc reagents is highly exothermic. Perform this step slowly behind a safety shield. A white precipitate of zinc salts will form.
-
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Product Identification: The product is a volatile, colorless oil.[8] Combine the fractions containing the product (as determined by TLC) and carefully remove the solvent.
-
-
Characterization:
-
Determine the yield of the isolated product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or chiral GC analysis.
-
Expected Results & Data
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless oil |
| Enantiomeric Excess | >95% ee |
| ¹H NMR (CDCl₃) | δ ~3.7 (m, 2H, CH₂OH), ~1.8 (m, 1H, CH), ~1.3 (m, 1H, CH₂), ~1.0 (m, 1H, CH₂) |
| ¹⁹F NMR (CDCl₃) | δ ~ -135 to -145 (m) |
Concluding Remarks
This application note provides a reliable and highly enantioselective method for the synthesis of [(1S)-2,2-difluorocyclopropyl]methanol. The protocol leverages a chiral ligand-controlled Simmons-Smith reaction, offering excellent stereocontrol and good chemical yields. The key to success lies in the strict adherence to anhydrous conditions and the careful control of reaction temperature during the addition of the organometallic reagents. This procedure provides a dependable route for accessing a valuable fluorinated building block essential for pharmaceutical research and development.
References
- Dong, D., Chen, S., Yang, L., Chen, M.-J., Ou, W.-T., Krzyaniak, J. A., & Liu, W. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415.
- Charette, A. B., et al. (2003). Highly Enantioselective Simmons-Smith Fluorocyclopropanation of Allylic Alcohols via the Halogen Scrambling Strategy of Zinc Carbenoids. Journal of the American Chemical Society.
-
Luisi, R., et al. Luisi's fluorocyclopropanation of allylic alcohols mediated by fluoroiodomethyl lithium. ResearchGate. Available at: [Link]
- Bettinger, J., & Doyle, M. P. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
- Hu, X., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Chemical Society Reviews.
-
Jurczak, J., et al. (2019). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules. Available at: [Link]
-
ResearchGate. Asymmetric cyclopropanation of alcohol 13 in the presence of catalysts... ResearchGate. Available at: [Link]
- Kobayashi, S., et al. (1995). A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. Tetrahedron Letters.
-
Liu, W., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed. Available at: [Link]
- Pellissier, H. (2012).
-
ResearchGate. Fluorocyclopropanation of allyl alcohols. ResearchGate. Available at: [Link]
- Hu, J., & Li, Y. (2005). Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines.
-
PubChem. (2,2-difluorocyclopropyl)methanol. PubChem. Available at: [Link]
Sources
- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. (2,2-Difluorocyclopropyl)methanol | C4H6F2O | CID 2761401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: [(1S)-2,2-Difluorocyclopropyl]methanol as a Strategic Bioisostere for Enhanced Drug Properties
Executive Summary: Beyond Classical Bioisosterism
In modern medicinal chemistry, the strategic modification of lead compounds to overcome pharmacokinetic and pharmacodynamic hurdles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a cornerstone of this process.[1][2][3] This guide moves beyond classical isosteres to focus on the application of the [(1S)-2,2-difluorocyclopropyl]methanol moiety and its derivatives. This saturated, strained ring system, decorated with geminal fluorine atoms, offers a unique combination of conformational rigidity, modulated lipophilicity, and exceptional metabolic stability, making it a powerful tool for addressing common liabilities in drug discovery programs.[4][5]
This document provides the strategic rationale, practical application notes, and detailed experimental protocols for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this advanced bioisostere.
The Strategic Value of the gem-Difluorocyclopropyl Moiety
The utility of the gem-difluorocyclopropyl group stems from a confluence of unique physicochemical properties that directly address critical challenges in drug design.
2.1 Mechanism of Metabolic Stabilization
A primary application of this moiety is to block metabolic "soft spots." The cytochrome P450 (CYP) enzyme superfamily, located predominantly in the liver, is responsible for the majority of Phase I oxidative metabolism of xenobiotics.[4][6][7] These enzymes often hydroxylate activated or unactivated C-H bonds.
The replacement of a metabolically vulnerable methylene group (-CH₂-) with a difluorocyclopropane ring effectively shields the molecule from CYP-mediated oxidation at that position. The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a typical C-H bond (~100 kcal/mol), making it highly resistant to enzymatic abstraction.[5] This strategy has been pivotal in optimizing numerous drug candidates, including the hepatitis C inhibitor Voxilaprevir.[4]
2.2 Physicochemical & Conformational Impact
-
Lipophilicity Modulation: While fluorine is highly electronegative, its impact on lipophilicity (logP/logD) is context-dependent. The introduction of a CF₂ group can subtly modulate lipophilicity, often providing a vector for optimization without the drastic increases associated with larger aliphatic groups.[8][9][10][11]
-
Conformational Constraint: The rigid, three-membered ring structure reduces the number of freely rotatable bonds. This pre-organization of the molecule into a more defined conformation can lead to a significant increase in binding affinity for the biological target by reducing the entropic penalty of binding.
-
Dipole Moment Alteration: The two C-F bonds create a strong local dipole moment. This can be strategically employed to alter interactions with target proteins, modulate pKa of nearby functionalities, or improve crystal packing.
Application Notes: A Case Study in Amide Bioisosteric Replacement
Amide bonds are ubiquitous in pharmaceuticals but are often susceptible to hydrolysis by amidases or contribute to poor permeability and high P-glycoprotein (Pgp) efflux. The difluorocyclopropyl group has emerged as a robust, non-classical bioisostere for amides.[1][12][13]
The workflow for such a replacement strategy is outlined below.
Caption: Workflow for bioisosteric replacement and evaluation.
3.1 Illustrative Data Summary
The following table presents hypothetical but representative data for a parent compound ("Parent-A") containing a metabolically labile amide and its bioisosteric analog ("Analog-B") incorporating a difluorocyclopropyl group.
| Property | Parent-A | Analog-B | Rationale for Change |
| Target IC₅₀ (nM) | 50 | 45 | Conformational constraint maintains or improves affinity. |
| logD (pH 7.4) | 2.8 | 2.9 | Minimal impact on lipophilicity. |
| HLM Clint (µL/min/mg) | 150 (High) | 12 (Low) | Labile amide replaced, blocking CYP-mediated metabolism. |
| PAMPA Pe (10⁻⁶ cm/s) | 1.5 (Low) | 8.0 (High) | Removal of H-bond donors/acceptors improves passive permeability. |
| Aqueous Solubility (µM) | 25 | 40 | Improved properties can arise from changes in crystal packing energy. |
HLM: Human Liver Microsome; Clint: Intrinsic Clearance; PAMPA: Parallel Artificial Membrane Permeability Assay; Pe: Effective Permeability.
Synthetic Protocol: Incorporation of the Moiety
The chiral building block, [(1S)-2,2-difluorocyclopropyl]methanol , serves as the starting point. A common synthetic strategy involves its activation followed by coupling with a suitable nucleophile (e.g., an amine or the nitrogen of a heterocycle) from the parent scaffold.
Sources
- 1. drughunter.com [drughunter.com]
- 2. benthamscience.com [benthamscience.com]
- 3. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. fiveable.me [fiveable.me]
- 10. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoconservative Amination of [(1S)-2,2-difluorocyclopropyl]methanol
This Application Note is structured to guide researchers through the stereoconservative conversion of [(1S)-2,2-difluorocyclopropyl]methanol to its corresponding amine.
Executive Summary & Strategic Analysis
The conversion of [(1S)-2,2-difluorocyclopropyl]methanol (1) to [(1S)-2,2-difluorocyclopropyl]methylamine (2) is a high-value transformation in medicinal chemistry. The gem-difluorocyclopropyl moiety is a celebrated bioisostere for ethyl and isopropyl groups, offering improved metabolic stability and lipophilicity modulation.
However, this substrate presents unique challenges that dictate reagent selection:
-
Ring Strain & Stability: The cyclopropane ring (~27 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions or via carbocationic intermediates (cyclopropylcarbinyl rearrangement).
-
Fluorine Inductive Effects: The gem-difluoro group at C2 exerts a strong electron-withdrawing effect (EWG). This destabilizes any potential carbocation at the methyl position, effectively shutting down SN1 pathways. Consequently, SN2 mechanisms are mandatory to ensure conversion.
-
Stereochemical Integrity: The (1S) configuration at the ring junction must be preserved. Since the reaction occurs at the exocyclic methylene group, the chiral center is not directly involved in bond breaking; however, avoiding conditions that promote elimination or radical formation is critical to prevent epimerization.
Decision Matrix: Pathway Selection
The following decision tree illustrates the logic for selecting the Activation-Displacement route over Reductive Amination for this specific scaffold.
Figure 1: Synthetic pathway evaluation. Route C (Activation/Displacement) is the recommended standard for scalability and stereochemical safety.
Reagent Systems & Methodologies
Method A: The "Activation-Displacement" Protocol (Recommended)
This two-step sequence is the industry standard for converting sensitive primary alcohols to amines. It relies on converting the hydroxyl group into a sulfonate leaving group (Mesylate or Tosylate), followed by SN2 displacement with Azide, and finally Staudinger reduction.
Mechanism:
-
Activation: Alcohol + Sulfonyl Chloride
Sulfonate Ester (Retention of Configuration). -
Displacement: Sulfonate + Azide
Alkyl Azide (SN2). Note: Since the reaction is at the exocyclic carbon, the stereocenter at C1 is unaffected. -
Reduction: Alkyl Azide + PPh3
Amine.
Reagent Table:
| Step | Reagent | Role | Notes |
|---|---|---|---|
| 1. Activation | Methanesulfonyl Chloride (MsCl) | Electrophile | Preferred over TsCl for easier separation from product and higher atom economy. |
| Triethylamine (Et3N) | Base | Scavenges HCl. | |
| DCM (Dichloromethane) | Solvent | Standard non-nucleophilic solvent. | |
| 2. Displacement | Sodium Azide (NaN3) | Nucleophile | Excellent nucleophile for SN2. Safety Warning: Toxic/Explosive. |
| DMF or DMSO | Solvent | Polar aprotic solvent required to dissolve NaN3 and promote SN2.[1] |
| 3. Reduction | Triphenylphosphine (PPh3) | Reductant | Staudinger reduction is milder than hydrogenation (Pd/C) which might cleave cyclopropanes. |
Method B: The Mitsunobu Reaction (Alternative)
Useful for small-scale, rapid synthesis where intermediate isolation is undesirable.
Reagents:
-
DEAD/DIAD: Azo-dicarboxylates (Activator).[2]
-
Phthalimide / DPPA: Nitrogen nucleophile source.
Constraint: Purification can be difficult due to the formation of triphenylphosphine oxide (TPPO) and hydrazine byproducts.
Detailed Experimental Protocols
Protocol 1: Synthesis via Mesylate and Azide (Scalable)
Step 1: Mesylation
Objective: Convert [(1S)-2,2-difluorocyclopropyl]methanol to [(1S)-2,2-difluorocyclopropyl]methyl methanesulfonate.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve [(1S)-2,2-difluorocyclopropyl]methanol (1.0 equiv) in anhydrous DCM (10 mL/g).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add Triethylamine (1.5 equiv) followed by catalytic DMAP (0.05 equiv) if reaction is sluggish.
-
Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO4; alcohols oxidize, sulfonates do not).[5]
-
Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4, filter, and concentrate in vacuo.
-
Checkpoint: The mesylate is typically sufficiently pure for the next step. Avoid high heat during concentration to prevent decomposition.
-
Step 2: Azidation
Objective: Displacement of Mesylate with Azide.
-
Solvation: Dissolve the crude mesylate (from Step 1) in anhydrous DMF (5 mL/g).
-
Reagent: Add Sodium Azide (NaN3) (1.5 - 2.0 equiv).
-
Safety: Use a blast shield. Avoid metal spatulas with azides.
-
-
Heating: Heat the mixture to 60–70 °C for 4–12 hours.
-
Note: The electron-withdrawing fluorines may slow down the SN2 rate compared to non-fluorinated analogs; moderate heating is required.
-
-
Workup: Cool to RT. Dilute with water and extract with Diethyl Ether (Et2O) or EtOAc . (Ether is preferred to avoid extracting DMF). Wash organics copiously with water/brine to remove DMF.
-
Safety: Do not concentrate the azide solution to dryness if possible. Keep in solution for the reduction step.
-
Step 3: Staudinger Reduction
Objective: Convert Azide to Amine.
-
Addition: To the organic solution of the azide (or the crude azide dissolved in THF/H2O 10:1), add Triphenylphosphine (PPh3) (1.2 equiv).
-
Gas Evolution: Nitrogen gas (N2) will evolve. Stir at RT until evolution ceases (approx 1–2 hours).
-
Hydrolysis: If using anhydrous THF, add water (excess) or 1M NaOH to hydrolyze the intermediate aza-ylide. Heat to 50 °C for 2 hours.
-
Purification: Acidify with 1M HCl to form the water-soluble amine salt. Wash the aqueous layer with DCM (removes TPPO and unreacted PPh3).
-
Isolation: Basify the aqueous layer (pH > 12) with 4M NaOH. Extract the free amine into DCM or Et2O. Dry (Na2SO4) and concentrate.
-
Storage: Store the amine as an HCl salt for long-term stability.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield (Step 2) | Incomplete displacement due to Fluorine EWG effect. | Increase temperature to 80 °C or switch solvent to DMSO (higher dielectric constant). Use CsN3 instead of NaN3 for better solubility. |
| Epimerization | Basic conditions too harsh (unlikely for this route). | Ensure reagents (Et3N) are distilled. Avoid strong bases like NaH. |
| Ring Opening | Acidic workup too strong. | The 2,2-difluoro group stabilizes the ring against acid compared to non-fluorinated analogs, but caution is still advised. Use weak acids (Citric acid) or cold HCl for salt formation. |
Visualizing the Mechanism
The following diagram details the molecular transformation, emphasizing the preservation of the C1 chiral center.
Figure 2: Mechanistic flow. The reaction occurs at the exocyclic carbon, ensuring the stereochemical integrity of the cyclopropane ring is maintained.
References
-
Mitsunobu Reaction Overview & Mechanism. Organic Chemistry Portal. [Link]
-
Preparation of Amines from Alcohols via Azides. Chemistry Steps. [Link]
- Synthesis of 2,2-difluorocyclopropylmethylamine intermediates.
-
Dolbier, W. R. "Fluorine-containing cyclopropanes." Battelle / NIH Reviews. [Link]
Sources
- 1. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN107673978B - Intermediate of 2, 2-difluorocycloalkyl methylamine and preparation method thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Acidic Stability of gem-Difluorocyclopropyl Carbinols
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with gem-difluorocyclopropyl carbinols. This valuable structural motif is increasingly prevalent in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as metabolic stability and pKa.[1][2][3][4] However, the inherent ring strain and the powerful electron-withdrawing nature of the geminal fluorine atoms introduce unique stability challenges, particularly under acidic conditions.
This guide is designed to move beyond simple protocols and provide you with a deeper, mechanistic understanding of the issues you may encounter. By understanding the "why" behind the reactivity, you can troubleshoot more effectively and design more robust synthetic routes.
Frequently Asked Questions (FAQs): Understanding Core Stability
This section addresses the fundamental principles governing the stability of gem-difluorocyclopropyl carbinols in the presence of acid.
Q1: My gem-difluorocyclopropyl carbinol decomposed during an acid-catalyzed reaction. What is the fundamental chemical reason for this instability?
A: The instability stems from a combination of two key factors: the high ring strain of the cyclopropane ring and the electronic effects of the geminal fluorine atoms. The three-membered ring possesses significant angle strain, making it thermodynamically predisposed to ring-opening.[4] In the presence of an acid (particularly a Lewis acid), the reaction is initiated in one of two ways:
-
Carbinol Activation: The acid protonates or coordinates to the hydroxyl group of the carbinol, turning it into a good leaving group (e.g., H₂O). Departure of this leaving group generates a highly unstable carbocation adjacent to the cyclopropane ring.
-
C-F Bond Activation: A strong Lewis acid can coordinate to one of the fluorine atoms. This weakens the C-F bond and promotes its cleavage, which is coupled with the cleavage of a distal C-C bond in the ring.[5][6]
Both initiation pathways lead to a cascade where the strained ring opens to relieve pressure, forming a more stable fluoroallylic cation intermediate. This intermediate is then susceptible to attack by nucleophiles or elimination, leading to a variety of products.
Q2: What are the typical degradation products I should look for?
A: The primary degradation pathway is an acid-catalyzed ring-opening rearrangement. This process typically yields monofluoroalkene products.[6][7] Specifically, the reaction proceeds through a fluoroallylic cation intermediate, which can then be trapped by nucleophiles (like solvents or counter-ions) or undergo elimination.[5] Depending on the reaction conditions and substrate, you may observe a mixture of linear and branched fluoroallylic products, often with specific stereoselectivity (e.g., Z-configured products).[1][8] In some cases, with specific reagents like titanium tetrahalides, the carbinol can undergo a dehydrative ring-opening to form allylic trifluoromethyl or difluorohalomethyl derivatives.[9]
Q3: Are all acids equally detrimental? Should I be more concerned about Brønsted acids (like HCl) or Lewis acids (like BF₃•OEt₂)?
A: You should be significantly more concerned about Lewis acids. While strong Brønsted acids can certainly promote decomposition by protonating the carbinol, Lewis acids present a more potent threat due to their ability to directly activate a C-F bond.[5][6][10] Lewis acids like AlCl₃, TiCl₄, or BF₃•OEt₂ can coordinate to the highly electronegative fluorine atoms, polarizing the C-F bond and facilitating its heterolytic cleavage.[5][11] This provides a lower energy pathway for ring-opening compared to relying solely on the formation of a carbocation from the carbinol.
Interestingly, some specific Brønsted acid conditions are tolerated. For example, the gem-difluorocyclopropane moiety has been shown to remain intact during the deprotection of N-Boc groups using HCl in ether, a common synthetic step.[10] This highlights that the choice of acid, solvent, and temperature is critical.
Troubleshooting Guide: From Problem to Solution
This section provides actionable advice for common experimental challenges.
Problem: My reaction, which requires acidic conditions (e.g., acetal deprotection, Boc removal), is resulting in a low yield of the desired product and a complex mixture of byproducts on my TLC/LC-MS.
A: This is a classic sign of substrate degradation via acid-catalyzed ring-opening. The complex mixture likely consists of various fluoroallylic species.
Troubleshooting Steps:
-
Re-evaluate the Acid:
-
Switch from Lewis to Brønsted Acid: If you are using a Lewis acid (e.g., BF₃•OEt₂), switch to a Brønsted acid. Try using a solution of HCl in a non-nucleophilic solvent like dioxane or diethyl ether, or p-toluenesulfonic acid (p-TsOH).
-
Reduce Acid Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric amount, if the reaction allows.
-
Use a Weaker Acid: Consider using milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid if they are sufficient to promote your desired transformation.
-
-
Lower the Temperature: Perform the reaction at 0 °C or -78 °C. The activation energy for the desired reaction may be lower than that of the ring-opening degradation pathway.
-
Change the Solvent: Solvents can play a role in stabilizing intermediates. A less polar, non-coordinating solvent (e.g., dichloromethane, toluene) may disfavor the formation of the charged fluoroallylic cation intermediate compared to a polar solvent.
-
Protecting Group Strategy: If the carbinol itself is the site of reactivity, consider protecting it as a silyl ether (e.g., TBS, TIPS) before subjecting the molecule to acidic conditions. Silyl ethers are generally stable to many acidic conditions but can be cleaved selectively with fluoride sources.
Visualizing the Mechanism & Troubleshooting Workflow
A clear understanding of the degradation pathway and a structured approach to problem-solving are essential for success.
Mechanism of Acid-Catalyzed Ring-Opening
The diagram below illustrates the key steps in the Lewis acid-mediated ring-opening of a gem-difluorocyclopropyl carbinol. The process is initiated by Lewis acid coordination to a fluorine atom, triggering a cascade that relieves ring strain.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.box [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming defluorination side reactions in cyclopropane derivatives
This guide serves as a specialized technical support resource for researchers encountering stability issues with fluorinated cyclopropane derivatives. It prioritizes mechanistic understanding and actionable, self-validating protocols.
Topic: Overcoming Defluorination and Ring-Opening Side Reactions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
The Core Challenge: The "Beta-Fluorine" Trap
Fluorinated cyclopropanes are high-value bioisosteres, but they suffer from a unique vulnerability: the convergence of ring strain (~27 kcal/mol) and the beta-fluorine effect .
In transition-metal catalysis (particularly Palladium), the metal center can interact with the strained C-C bond or the C-F bond. If a metal inserts into the ring or forms an alkyl-metal intermediate adjacent to the fluorine,
The Diagnostic Symptom
-
Intended Product: Intact fluorinated cyclopropane coupled to an aryl/alkyl group.
-
Observed Side Product: Fluoro-dienes, defluorinated allyl systems, or ring-opened linear chains.
Troubleshooting Module: Cross-Coupling Failures
Scenario: You are attempting a Suzuki-Miyaura or Negishi coupling on a fluorinated cyclopropane scaffold, but you observe low yields and significant defluorination.
Root Cause Analysis
Standard boronic acids (
-
Protodeboronation: Rapid loss of the boron group before coupling.
-
Slow Transmetalation: Allows time for competing side reactions (homocoupling or decomposition).
- -Elimination: Once the Pd-alkyl species forms, the fluorine acts as a leaving group if the phosphine ligand is not sufficiently bulky to enforce reductive elimination.
The Solution: Potassium Trifluoroborate Salts ( )
Switching from boronic acids/esters to Potassium Organotrifluoroborates (Molander Salts) is the most effective strategy to preserve the ring and the fluorine substituent. These salts are air-stable, suppress protodeboronation, and release the active boron species slowly, matching the catalytic cycle's rate.
Validated Protocol: Ring-Retaining Suzuki Coupling
Use this protocol to couple fluorocyclopropyl moieties to aryl chlorides/bromides without ring opening.
Reagents:
-
Substrate: Potassium (fluorocyclopropyl)trifluoroborate (1.0 equiv)
-
Partner: Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: RuPhos or XPhos (5-10 mol%) (Critical: Bulky, electron-rich ligands accelerate reductive elimination, outpacing
-F elimination). -
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene/H₂O (3:1) or CPME/H₂O.
-
Conditions: 80–100 °C, sealed tube, 12–24 h.
Why this works (Causality):
-
RuPhos/XPhos: The immense steric bulk of these Buchwald ligands creates a "wall" around the Palladium center. This steric pressure forces the immediate reductive elimination of the product after transmetalation, leaving no time for the metal to coordinate to the fluorine and trigger elimination.
- Salt: The slow hydrolysis of the trifluoroborate acts as a "slow-release capsule" for the nucleophile, keeping the concentration of active boronic acid low and preventing decomposition.
Visualization: The "Fork in the Road" Pathway
This diagram illustrates the mechanistic competition between the desired coupling and the fatal defluorination pathway.
Caption: Mechanistic divergence in Pd-catalyzed coupling. Bulky ligands (Path A) accelerate reductive elimination, preventing the rearrangement that leads to defluorination (Path B).
Troubleshooting Module: Base-Mediated Degradation
Scenario: During alkylation or workup, the fluorocyclopropane degrades.
Issue: Fluorine on a cyclopropane ring significantly increases the acidity of
Stability Hierarchy for Bases
When designing reaction conditions, move down this list until stability is achieved:
| Base Type | Examples | Compatibility Rating | Notes |
| Phosphates | High | Best for Suzuki couplings. Buffered pH. | |
| Carbonates | High | Standard choice. Cesium ("Cesium Effect") often improves solubility. | |
| Hindered Amines | DIPEA, 2,6-Lutidine | Medium | Good for nucleophilic substitutions, but can act as nucleophiles at high T. |
| Alkoxides | NaOMe, NaOEt | Low | Risk of nucleophilic ring opening or HF elimination. |
| Strong Amides | LDA, LiHMDS | Critical Risk | Will deprotonate |
Corrective Action: If using NaH/DMF causes decomposition, switch to
Frequently Asked Questions (FAQ)
Q1: I see a "diene" impurity in my NMR after attempting to couple a gem-difluorocyclopropane. What happened?
A: You triggered a ring-opening defluorination . The Palladium inserted into the distal C-C bond (the bond opposite the
-
Fix: This is often ligand-dependent. Switch to a bulky monodentate ligand like XPhos or BrettPhos . Avoid bidentate ligands like dppp or dppe, which often stabilize the transition state for ring opening. Alternatively, use the trifluoroborate salt of the cyclopropane to change the transmetalation kinetics.
Q2: Can I use radical chemistry (e.g., photoredox) on these substrates?
A: Proceed with extreme caution. Cyclopropylmethyl radicals are "clock reactions" for ring opening (
-
Fix: Ensure your radical process is faster than the ring-opening rate (difficult) or use Single Electron Transfer (SET) pathways that avoid discrete radical intermediates on the sensitive carbon.
Q3: My fluorocyclopropyl boronic acid turns into a black tar upon storage. How do I store it? A: Free boronic acids of fluorocyclopropanes are inherently unstable due to autocatalytic deboronation.
-
Fix: Convert them immediately to Potassium Trifluoroborate salts (
) using . These crystalline solids are stable at room temperature for months/years.
References
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides.[1] The Journal of Organic Chemistry, 73(19), 7481–7485.
-
Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids with Aryl Chlorides. Journal of the American Chemical Society.
-
Lemhadri, M., et al. (2006). Synthesis of Fluorinated Cyclopropanes via Suzuki-Miyaura Coupling.[1][2] Organic Letters, 8(21), 4827–4829.
-
Knauber, T., & Arikan, F. (2011). Palladium-Catalyzed Cross-Coupling of Gem-Difluorocyclopropanes.
Sources
Technical Support Center: Improving Enantiomeric Excess in Difluorocyclopropyl Methanol Synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of difluorocyclopropyl methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the enantiomeric excess (ee) of their synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this challenging but rewarding transformation.
Introduction: The Challenge of Stereocontrol
The synthesis of enantioenriched difluorocyclopropyl methanol presents a significant challenge due to the difficulty of controlling the stereochemistry at the newly formed chiral centers. The gem-difluoro group can influence the electronic and steric properties of the cyclopropane ring, making stereoselective transformations non-trivial. Achieving high enantiomeric excess is critical, particularly in drug development, where the chirality of a molecule can profoundly impact its pharmacological activity.
This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a racemic or near-racemic mixture of difluorocyclopropyl methanol. What are the most likely causes?
A: Observing low to no enantioselectivity is a common issue. The primary culprits are often related to the catalyst system and reaction conditions. Here's a breakdown of potential causes:
-
Ineffective Chiral Ligand: The choice of chiral ligand is paramount for inducing asymmetry. An inappropriate ligand for your specific substrate may not create a sufficiently differentiated energetic pathway for the formation of the two enantiomers.
-
Catalyst Deactivation or Racemization: The active chiral catalyst may be unstable under the reaction conditions, leading to deactivation or racemization of the ligand.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway, leading to the formation of a racemic product.
-
Incorrect Catalyst Loading: In some cases, high catalyst loadings can lead to the formation of less selective catalyst aggregates.[1]
-
Presence of Impurities: Impurities in the substrate, reagents, or solvent can poison the catalyst or interfere with the chiral induction.
Q2: How do I select the appropriate chiral ligand for my difluorocyclopropanation reaction?
A: Ligand selection is a critical, multi-faceted process. There is no one-size-fits-all answer, and empirical screening is often necessary. However, here are some guiding principles:
-
Review Existing Literature: Start by identifying ligands that have been successful in similar asymmetric cyclopropanation reactions, particularly those involving electron-deficient olefins.
-
Consider the Reaction Mechanism: The mechanism of difluorocarbene transfer will influence the type of ligand that is most effective. For metal-catalyzed reactions, the ligand's electronic and steric properties must be compatible with the metal center and the transition state of the reaction.
-
Ligand Rigidity and Steric Hindrance: Ligands with a rigid backbone and tunable steric bulk are often desirable. The steric environment created by the ligand is crucial for differentiating the two faces of the prochiral substrate. For example, bulky ligands like IHept have been shown to be effective in controlling regioselectivity in reactions involving gem-difluorocyclopropanes.[2][3]
-
Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the catalyst. Electron-donating or electron-withdrawing groups on the ligand can modulate the Lewis acidity of the metal center.
Q3: What is the impact of the difluorocarbene source on enantioselectivity?
A: The method of generating the difluorocarbene can significantly impact the enantiomeric excess. Different carbene precursors can lead to variations in reactivity and the nature of the active carbene species.
-
Thermal vs. Metal-Catalyzed Decomposition: Reagents that decompose thermally to generate free difluorocarbene, such as sodium chlorodifluoroacetate (ClCF2COONa), often lead to lower enantioselectivity as the free carbene is highly reactive and less selective.[4][5]
-
Metal-Carbenoid Intermediates: Reagents that form a metal-carbenoid intermediate with the catalyst, such as TMSCF3 (the Ruppert-Prakash reagent), often provide higher levels of stereocontrol.[6] The chiral ligand can effectively influence the transfer of the difluorocarbene from the metal center to the substrate.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Enantiomeric Excess (ee)
A low or inconsistent enantiomeric excess is a common hurdle. This guide provides a logical workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Guide 2: Optimizing Reaction Parameters for Enhanced Enantioselectivity
Once you have ruled out issues with your analytical methods and reagents, the next step is to optimize the reaction conditions.
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Temperature | Suboptimal temperature can lead to poor selectivity. | Screen a range of temperatures (e.g., -78 °C to room temperature). Lower temperatures often favor higher enantioselectivity.[7] | At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, leading to a greater preference for the formation of one enantiomer. |
| Solvent | Solvent polarity and coordinating ability can affect catalyst activity and selectivity. | Screen a variety of solvents with different polarities (e.g., toluene, THF, CH2Cl2, Et2O).[8] | The solvent can influence the solubility of the catalyst and substrate, as well as the geometry of the catalyst-substrate complex in the transition state. |
| Concentration | High concentrations can sometimes lead to catalyst aggregation and reduced ee. | Vary the concentration of the substrate and catalyst. | Dilute conditions can favor the monomeric, more selective form of the catalyst. |
| Additives | The absence or presence of certain additives can impact the reaction. | Consider the use of additives such as Lewis acids or bases, which can sometimes enhance enantioselectivity. | Additives can interact with the catalyst or substrate to modify the transition state geometry and improve chiral induction. |
Advanced Strategies for Improving Enantiomeric Excess
Kinetic Resolution
If direct asymmetric synthesis proves challenging, kinetic resolution can be an effective alternative. In this approach, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture of difluorocyclopropyl methanol, leaving the other enantiomer enriched.[9]
Conceptual Workflow for Kinetic Resolution
Caption: A simplified workflow for kinetic resolution.
Dynamic Kinetic Resolution (DKR)
DKR is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product.[10] This is achieved by combining a kinetic resolution with in-situ racemization of the starting material.[11]
Key Principles of Dynamic Kinetic Resolution
Caption: The interplay of racemization and kinetic resolution in DKR.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Difluorocyclopropanation of an Allylic Alcohol
Disclaimer: This is a general guideline. Specific conditions will need to be optimized for your substrate.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., Cu(I) or Rh(II) complex) and the chiral ligand in a freshly distilled, anhydrous solvent (e.g., toluene or CH2Cl2). Stir the solution at the appropriate temperature for the specified time to allow for complex formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the allylic alcohol substrate in the same anhydrous solvent.
-
Initiation: Cool the substrate solution to the desired reaction temperature (e.g., -20 °C). Add the catalyst solution to the substrate solution via cannula.
-
Addition of Difluorocarbene Precursor: Slowly add the difluorocarbene precursor (e.g., TMSCF3 and a fluoride source, or a diazo reagent) to the reaction mixture over a period of several hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Protocol 2: Substrate and Reagent Purification
Ensuring the purity of your starting materials is critical for achieving high enantioselectivity.[1]
-
Substrate Purification:
-
Recrystallization: For solid substrates, recrystallization from an appropriate solvent system is an effective method to remove impurities.
-
Distillation: For liquid substrates, distillation (under reduced pressure for high-boiling point compounds) can be used for purification.
-
-
Solvent Purification:
-
Use a solvent purification system (e.g., passing through activated alumina columns) to obtain anhydrous and deoxygenated solvents.
-
Alternatively, distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Always use freshly purified solvents.
-
References
- Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (2024). RSC Publishing.
- Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - PMC. (n.d.).
- Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - RSC Publishing. (2021). RSC Publishing.
- Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid - PubMed. (2015).
- Synthesis of (2‐methylenecyclopropyl)methanol (8). - ResearchGate. (n.d.).
- (PDF) Synthesis of gem ‐Difluorocyclopropanes - ResearchGate. (2022).
- Troubleshooting low enantiomeric excess in asymmetric c
- Palladium‐Catalyzed Defluorinative Alkylation of gem‐Difluorocyclopropanes: Switching Regioselectivity via Simple Hydrazones | Request PDF - ResearchGate. (n.d.).
- A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04749K. (2023). RSC Publishing.
- Cobalt-Catalyzed Stereoselective Synthesis of Chiral Gem-Difluorocyclopropanes with Vicinal Stereocenters - ResearchGate. (2025).
- The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC - NIH. (n.d.).
- Kinetic resolution - Wikipedia. (n.d.). Wikipedia.
- Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes - PubMed. (2020).
- Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC. (2025).
- Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide - PubMed. (n.d.).
- Cobalt-Catalyzed Fluoroallyllation of Carbonyls via C–C Activation of gem-Difluorocyclopropanes - Xingwei Li. (2022). Xingwei Li.
- Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag - Thieme Gruppe. (n.d.). Thieme Chemistry.
- Fluorination of allylic alcohols and cyclopropanols - ResearchGate. (n.d.).
- Asymmetric-Synthesis. (n.d.). Asymmetric-Synthesis.
- Dynamic kinetic resolution in asymmetric synthesis - Wikipedia. (n.d.). Wikipedia.
- Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed. (2002).
- The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. (n.d.). Beilstein Journals.
- Kinetic resolution of esters via metal catalyzed methanolysis reactions - PubMed. (2008).
- Dynamic Kinetic Resolutions - Macmillan Group. (n.d.). Macmillan Group.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem -difluorocyclopropanes with simple ketones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05451A [pubs.rsc.org]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic resolution of esters via metal catalyzed methanolysis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 11. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Technical Support Center: Handling Low MW Fluorinated Alcohols (HFIP & TFE)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Volatility Management for Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE)[1]
Introduction: The "Love-Hate" Solvent
Welcome. If you are here, you likely appreciate the unique solvating power of HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) for peptides, polyesters, or oligonucleotides, but are struggling with their physical handling.[1]
These solvents are dense (~1.6 g/mL), low-viscosity , and possess high vapor pressures (HFIP: ~16 kPa at 20°C).[1] This triad creates a "perfect storm" for experimental error: liquids dripping from pipette tips, mobile phase concentrations drifting during HPLC runs, and samples "bumping" during evaporation.[1]
This guide moves beyond basic safety data sheets to address the mechanics of these failures and provides self-validating protocols to prevent them.
Module 1: Liquid Handling & Pipetting
Issue: "The liquid keeps dripping out of my pipette tip."
The Science of the Leak: Standard laboratory pipettes are Air Displacement systems.[2][3][4][5] They rely on a cushion of air between the piston and the liquid.[2][4]
-
Evaporation: Volatile solvents like HFIP evaporate instantly into this air cushion.[1]
-
Expansion: The vapor increases the pressure inside the shaft.
-
Displacement: This internal pressure forces the liquid out of the tip (the "drip"), compromising volume accuracy.[1]
Troubleshooting Protocol: The "Pre-Wet" & "Reverse" Method
Use this protocol if you do not have positive displacement pipettes.
Step 1: Pre-wetting (Equilibration) [1]
-
Action: Aspirate and dispense the solvent 3–5 times back into the source reservoir before the final aspiration.
-
Why: This saturates the air cushion with solvent vapor, establishing a localized vapor pressure equilibrium.[1] The air cushion stops expanding because it cannot hold more vapor.
Step 2: Reverse Pipetting Technique
-
Action:
-
Why: This ensures the dispensed volume is mechanically driven, and any "drip" comes from the excess waste volume, not your sample.[1]
The Gold Standard: Positive Displacement
If your lab budget permits, switch to Positive Displacement Pipettes (e.g., Gilson Microman, Eppendorf Masterip).[1] These use a capillary piston that makes direct contact with the liquid, eliminating the air cushion entirely.[1][2][3][6][7]
Visual Logic: Air vs. Positive Displacement
Figure 1: Comparison of pipetting mechanics. Air displacement fails with volatiles due to vapor pressure buildup; positive displacement eliminates this variable.
Module 2: HPLC/LC-MS Integrity
Issue: "My retention times are drifting, and adducts are increasing."
The Mechanism: In Ion-Pair RP-HPLC (common for Oligonucleotides), HFIP is often used with TEA (Triethylamine).[1][8] HFIP is significantly more volatile than water or methanol.[1]
-
The Drift: As HFIP evaporates from the mobile phase reservoir, the pH changes and the ion-pairing capability decreases.
-
The Adducts: As solvent volume decreases, trace metal concentrations (Na+, K+) increase relative to the sample, leading to spectral clutter in MS.[1]
Quantitative Data: Volatility Comparison
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Relative Evaporation Risk |
| HFIP | 58.2 | 16.0 | Critical |
| Methanol | 64.7 | 13.0 | High |
| Ethanol | 78.4 | 5.8 | Moderate |
| Water | 100.0 | 2.3 | Low |
Protocol: Mobile Phase Stabilization
-
The 90% Rule: Never use a mobile phase reservoir for more than 24 hours . The concentration drift of HFIP becomes statistically significant after this window.
-
Closed Systems: Do not use standard open-top solvent caps with foil. Use safety caps with air inlet valves (check valves) that allow air in but prevent solvent vapors from escaping.[1]
-
Online Mixing (Preferred): If your HPLC quaternary pump is precise enough, keep pure HFIP/Methanol in one line and Water/TEA in another.[1] Mix online to prevent long-term evaporation in a premixed bottle.[1]
-
Premixing (Alternative): If premixing is required (for isocratic stability):
Module 3: Sample Preparation & Drying
Issue: "My sample 'bumped' in the Rotovap and I lost material."
The Physics: HFIP has a low boiling point but forms strong hydrogen bonds. When evaporating, it can superheat and then flash-boil ("bump") violently.[1]
Protocol: Controlled Evaporation
Method A: Nitrogen Blow-down (Volumes < 5 mL) [1]
-
Temp: Set heating block to 35°C (max 40°C).
-
Flow: Start with a very gentle stream. HFIP surface tension is low; a strong gas stream will blow the liquid out of the vial physically, not just evaporate it.
Method B: Rotary Evaporation (Volumes > 5 mL)
-
The "Delta 20" Rule: Set the bath temperature 20°C lower than the boiling point at the target pressure.
-
Settings:
Module 4: Safety & Containment
FAQ: Safety Considerations
Q: Can I store HFIP in the fridge to reduce volatility? A: Yes, but with a caveat. Cold storage reduces vapor pressure, but upon opening a cold bottle, atmospheric moisture will condense rapidly into the hygroscopic HFIP.[1]
-
Requirement: If stored cold (2–8°C), the bottle must be allowed to equilibrate to room temperature before opening to prevent water contamination.
-
Best Practice: Store at room temperature in a flammables cabinet , inside a secondary containment tray (polypropylene) to catch drips.
Q: What PPE is non-negotiable? A: HFIP is corrosive to the eyes and respiratory tract.
-
Eyes: Splash goggles (safety glasses are insufficient).[1]
-
Hands: Double-gloving (Nitrile) is recommended.[1] HFIP permeates standard nitrile quickly; change gloves immediately if splashed.[1]
-
Lungs: All work must occur in a fume hood.[1] The odor threshold is not a reliable warning of toxicity.
Workflow: Safe Handling Lifecycle
Figure 2: The lifecycle of HFIP handling from storage to disposal. Note the strict prohibition on autoclaving HFIP waste due to toxic vapor release.
References
-
Apffel, A., et al. (2013).[1] "Comparison of mobile-phase systems commonly applied in liquid chromatography-mass spectrometry of nucleic acids." Journal of Chromatography A.
-
Waters Corporation. (2023).[1] "Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis." Application Note.
-
Gilson. (2020).[1] "How to Pipette Volatile or Highly Contaminated Liquids." Learning Hub.[1]
-
PubChem. (n.d.).[1] "Hexafluoro-2-propanol Compound Summary." National Library of Medicine.[1]
-
Eppendorf. (2019).[1][6] "Pipetting of Challenging Liquids: Volatile Liquids." Userguide 020.
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. Air vs. Positive Displacement Pipettes: Choosing the Right Tool [microlit.us]
- 3. Positive Displacement Pipettes - What You Need to Know | BT Labs [blog.btlabsystems.com]
- 4. rdworldonline.com [rdworldonline.com]
- 5. gilson.com [gilson.com]
- 6. youtube.com [youtube.com]
- 7. gilson.com [gilson.com]
- 8. Comparison of mobile-phase systems commonly applied in liquid chromatography-mass spectrometry of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Guide: Absolute Configuration of 2,2-Difluorocyclopropylmethanol by X-ray Crystallography
Executive Summary
The Challenge: 2,2-difluorocyclopropylmethanol (
The Solution: This guide details the Covalent Heavy-Atom Derivatization method. By converting the alcohol into a crystalline p-bromobenzoate ester, we introduce a heavy halogen (Bromine, Z=35) that serves two critical functions:
-
Crystallinity: Raises the melting point to yield stable single crystals.
-
Anomalous Scattering: Provides a strong resonant scattering signal (especially with Cu K
radiation), allowing for a definitive Flack parameter calculation.
Part 1: The Core Protocol (Heavy-Atom Derivatization)
Mechanistic Rationale
Direct X-ray analysis of light-atom structures (C, H, O, F) often results in a Flack parameter with a high standard uncertainty (
Step-by-Step Experimental Workflow
Reagents Required:
-
Target: 2,2-difluorocyclopropylmethanol (approx. 50 mg)
-
Reagent: 4-Bromobenzoyl chloride (1.2 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine/DMAP
-
Solvent: Dichloromethane (DCM), anhydrous
Protocol:
-
Derivatization Reaction:
-
Dissolve 2,2-difluorocyclopropylmethanol (0.46 mmol) in anhydrous DCM (2 mL) under inert atmosphere (
). -
Add Pyridine (0.92 mmol) followed by 4-Bromobenzoyl chloride (0.55 mmol).
-
Stir at room temperature for 4–6 hours. Monitor by TLC (Target
will be significantly higher than the alcohol). -
Quench: Add saturated
. Extract with DCM. Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
-
Crystallization (Critical Step):
-
The resulting ester is likely a solid. To grow single crystals suitable for X-ray:
-
Method: Slow Evaporation.
-
Dissolve the purified ester in a minimum amount of HPLC-grade Acetone or Methanol.
-
Cover the vial with parafilm, poke 2-3 small holes, and allow to stand undisturbed at 4°C for 24-72 hours.
-
Target: Colorless prisms or blocks, dimensions
mm.
-
-
X-ray Data Collection & Refinement:
-
Source: Cu K
( Å) is preferred over Mo K to maximize the anomalous signal of Bromine. -
Strategy: Collect a full sphere of data (high redundancy > 4) to ensure accurate intensity differences between Friedel pairs.
-
Refinement: Refine the structure using full-matrix least-squares. Explicitly refine the Flack Parameter (
) .
-
Validation Criteria (The "Gold Standard")
For the configuration to be assigned with >99% confidence, the Flack parameter (
| Metric | Value | Interpretation |
| Flack ( | The model has the Correct Absolute Configuration. | |
| Flack ( | The model is Inverted (The crystal is the opposite enantiomer). | |
| Uncertainty ( | Strong Confidence. Assignment is definitive. | |
| Uncertainty ( | Weak Confidence. Assignment is tentative; requires higher redundancy data. | |
| Uncertainty ( | Failed. The anomalous signal is too weak (common in non-derivatized light atoms). |
Part 2: Comparative Analysis of Alternatives
While Heavy-Atom X-ray is the definitive structural proof, researchers often consider Mosher's Method (NMR) or the Crystalline Sponge Method. Below is an objective performance comparison.
Performance Metrics Table
| Feature | Method A: Heavy-Atom X-ray (Recommended) | Method B: Mosher's Method (NMR) | Method C: Crystalline Sponge (CSM) |
| Primary Mechanism | Anomalous X-ray Scattering (Br) | Diastereomeric Chemical Shift Anisotropy ( | Guest soaking into pre-formed MOF host |
| Sample State | Solid (Single Crystal required) | Liquid/Solution | Liquid/Solution (nanograms) |
| Material Required | 20–50 mg (for synthesis/cryst.) | 5–10 mg | < 1 mg (Microgram scale) |
| Time to Result | 3–7 Days (Synthesis + Growth) | 1–2 Days (Derivatization + NMR) | 2–5 Days (Soaking + Synchrotron often needed) |
| Confidence Level | Absolute (Direct Proof) | High (Inferential Model) | Moderate (Disorder risks) |
| Risk Factor | Crystallization failure | Conformational ambiguity in flexible chains | Guest disorder; Fluorine atoms may not order well |
| Cost | Moderate (Standard Diffractometer) | Low (Standard NMR) | High (Requires specialized MOF + often Synchrotron) |
Detailed Comparison
vs. Mosher's Method (NMR):
Mosher's method involves reacting the alcohol with (
-
Pros: Faster; does not require crystals.
-
Cons: For 2,2-difluorocyclopropylmethanol, the rigid cyclopropyl ring and the electronegative fluorine atoms can distort the standard "Mosher conformational model," leading to ambiguous
values. X-ray avoids this inferential risk entirely.
vs. Crystalline Sponge Method (CSM): CSM uses a porous metal-organic framework (MOF) to absorb the liquid guest, ordering it for X-ray analysis without crystallization.
-
Pros: Ideal for oils/liquids that refuse to crystallize; uses tiny amounts of material.
-
Cons: The difluoro-group often exhibits high thermal motion (disorder) within the sponge pores, making the refinement of the AC difficult. The heavy-atom ester method locks the conformation in a rigid lattice, providing superior resolution.
Part 3: Visualizing the Workflow
The following diagram illustrates the critical decision pathway for determining the absolute configuration of 2,2-difluorocyclopropylmethanol.
Caption: Workflow for Absolute Configuration via Heavy-Atom Derivatization. Note the critical checkpoint at the Flack Parameter uncertainty (
References
-
Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Parsons, S. (2021). Determination of Absolute Configuration. Oxford University Crystallography Service. [Link]
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures: the importance of anomalous scattering. Tetrahedron: Asymmetry, 20(6), 712-717. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2, 2451–2458. [Link]
-
Inokuma, Y., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 501, 262–266. [Link]
Sources
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. individual.utoronto.ca [individual.utoronto.ca]
Safety Operating Guide
Navigating the Disposal of [(1S)-2,2-difluorocyclopropyl]methanol: A Guide for Laboratory Professionals
Welcome to your comprehensive guide on the proper disposal procedures for [(1S)-2,2-difluorocyclopropyl]methanol. As researchers and scientists at the forefront of drug development, ensuring the safe handling and disposal of specialized chemical reagents is not just a regulatory requirement, but a cornerstone of our commitment to a safe and sustainable research environment. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to manage this fluorinated cyclopropyl compound responsibly, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile of [(1S)-2,2-difluorocyclopropyl]methanol
Understanding the intrinsic properties of a chemical is the foundation of its safe management. [(1S)-2,2-difluorocyclopropyl]methanol is a unique molecule combining the structural features of a cyclopropane ring and geminal difluorination, both of which influence its reactivity and potential hazards.
A review of available safety data for the closely related compound, (2,2-difluorocyclopropyl)methanol, reveals the following primary hazards:
-
Flammable Liquid and Vapor: The presence of the hydrocarbon backbone and the relatively low molecular weight contribute to its flammability.[1][2]
-
Skin and Eye Irritation: Like many organic solvents and alcohols, it can cause irritation upon contact with skin and eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1][3]
The difluorocyclopropyl moiety is a common structural motif in modern pharmaceuticals. While the (1S) stereoisomer is specific, its fundamental chemical reactivity and hazardous properties are unlikely to differ significantly from its racemate for disposal purposes. The high-energy cyclopropane ring can be prone to ring-opening reactions under certain conditions, although the C-F bonds are generally strong and stable.[4]
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H6F2O | [5][6] |
| Molecular Weight | 108.09 g/mol | [5][6] |
| Appearance | Colorless liquid (presumed) | General chemical knowledge |
| Hazards | Flammable, Skin/Eye Irritant, Respiratory Irritant | [1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling [(1S)-2,2-difluorocyclopropyl]methanol for any purpose, including disposal, the following PPE and engineering controls are mandatory to minimize exposure and ensure personal safety.[7][8][9][10]
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.[11] Ensure the fume hood has adequate airflow and is functioning correctly.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For larger quantities or when there is a risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice for many organic chemicals, but it is crucial to consult a glove compatibility chart for the specific type of glove and the breakthrough time for this compound or similar fluorinated alcohols. Always inspect gloves for any signs of degradation or perforation before use.[12]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and potential flash fires.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[13]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of [(1S)-2,2-difluorocyclopropyl]methanol is to treat it as a hazardous waste, specifically a flammable and potentially toxic organic compound.[14][15] The recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.[11][16][17][18] This method is effective for the destruction of fluorinated organic compounds, breaking the stable carbon-fluorine bonds.[16]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for [(1S)-2,2-difluorocyclopropyl]methanol and any materials contaminated with it (e.g., pipette tips, contaminated wipes). The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "[(1S)-2,2-difluorocyclopropyl]methanol," and the associated hazards (e.g., "Flammable," "Irritant"). Follow your institution's specific labeling requirements.[15]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[2]
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[19]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.[2][13]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a period approaching your institution's limit (often 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[20]
-
Manifesting: A hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.[15][20] Your EHS department will typically handle this paperwork.
What NOT to Do:
-
DO NOT dispose of [(1S)-2,2-difluorocyclopropyl]methanol down the drain.[14] It is not water-soluble to a degree that would permit safe drain disposal and can be harmful to aquatic life.
-
DO NOT dispose of this chemical in the regular trash.[14] Its flammability and potential toxicity make this illegal and dangerous.
-
DO NOT attempt to neutralize or treat the chemical in the lab unless you have a specific, validated, and approved protocol from your EHS department.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
For small spills within a chemical fume hood, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
For larger spills or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's emergency response team or EHS.
-
Ensure there are no sources of ignition in the vicinity of a spill.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected individual to fresh air.[2]
-
Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) for (2,2-difluorocyclopropyl)methanol to the medical personnel.[2]
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of [(1S)-2,2-difluorocyclopropyl]methanol.
Sources
- 1. (2,2-Difluorocyclopropyl)methanol | C4H6F2O | CID 2761401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol | C5H8F2O2 | CID 15421748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropane - Wikipedia [en.wikipedia.org]
- 5. CAS 1631747-24-4 | [(1R)-2,2-difluorocyclopropyl]methanol - Synblock [synblock.com]
- 6. calpaclab.com [calpaclab.com]
- 7. osha.gov [osha.gov]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. mastercontrol.com [mastercontrol.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 14. acs.org [acs.org]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. mcfenvironmental.com [mcfenvironmental.com]
- 18. epa.gov [epa.gov]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. epa.gov [epa.gov]
Navigating the Safe Handling of [(1S)-2,2-difluorocyclopropyl]methanol: A Guide for the Modern Researcher
For the drug development professional, novel fluorinated building blocks like [(1S)-2,2-difluorocyclopropyl]methanol represent a powerful tool for modulating molecular properties. The introduction of fluorine can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity. However, the unique characteristics of these reagents necessitate a robust and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling [(1S)-2,2-difluorocyclopropyl]methanol, ensuring that its potential is harnessed without compromising the safety of the researcher or the integrity of the experiment.
Our focus is on creating a self-validating system of safety, where the rationale behind each step is understood, empowering you to make informed decisions in real-time.
Immediate Hazard Assessment: Understanding the Molecule
The strong carbon-fluorine bonds that make this compound synthetically attractive also contribute to its environmental persistence, classifying it within the broader family of fluorinated organic compounds that require specialized disposal.
| Property | Value / Information | Source |
| Chemical Name | (2,2-difluorocyclopropyl)methanol | [1][2] |
| CAS Number | 509072-57-5 | [1] |
| Molecular Formula | C₄H₆F₂O | [1][2] |
| Molecular Weight | 108.09 g/mol | [1] |
| Appearance | Clear liquid | [2] |
| Boiling Point | 129 °C | [2] |
| Density | 1.27 g/mL | [2] |
| Flash Point | Flammable (UN1987).[2] For reference, Methanol's is 11-12°C.[3][4] | |
| GHS Hazard Codes | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Occupational Exposure Limits (OEL) | Not established. For chemicals without OELs, NIOSH recommends a risk-based approach to control exposure.[5][6] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a static choice but a dynamic decision based on the specific task. The following protocols are designed for routine lab-scale operations and emergency spill response.
Routine Handling (e.g., Weighing, Reaction Setup)
All routine handling of [(1S)-2,2-difluorocyclopropyl]methanol must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]
-
Eye and Face Protection: Tight-fitting chemical safety goggles are mandatory. Given the risk of splashes, the use of a full-face shield over the safety goggles is strongly recommended as a best practice.
-
Hand Protection: Double-gloving is essential.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A glove with demonstrated resistance to alcohols and organic solvents. Butyl or neoprene gloves are excellent choices.[7] If using nitrile as the outer glove, ensure it is of sufficient thickness (e.g., >8 mil) and consult the manufacturer's chemical resistance data. Always inspect gloves for tears or pinholes before use.
-
-
Body Protection: A flame-resistant (FR) lab coat should be worn and fully buttoned. Ensure it has tight-fitting cuffs.
-
Footwear: Closed-toe shoes constructed of a non-porous material are required.
Emergency Response (e.g., Spill Cleanup)
For a spill occurring outside of a chemical fume hood, the risk of vapor inhalation increases significantly. The PPE requirements are therefore more stringent.
-
Respiratory Protection: An air-purifying respirator (APR) fitted with organic vapor (OV) cartridges (NIOSH color-coded black) is required.[8][9][10] Ensure you have been properly fit-tested for the selected respirator model.
-
Full Body and Eye Protection: A chemical-resistant apron or coverall should be worn over the FR lab coat. A full-face shield and chemical safety goggles remain mandatory.
-
Hand and Foot Protection: Heavy-duty butyl or neoprene gloves and chemical-resistant boot covers should be used.
Operational Plans: From Handling to Disposal
A seamless workflow that integrates safety at every stage is critical. The following diagrams illustrate the necessary steps for PPE selection, proper donning and doffing, and compliant waste disposal.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling scenario.
Step-by-Step PPE Donning and Doffing
Proper technique in putting on and removing PPE is crucial to prevent cross-contamination. The sequence is based on guidelines from the Centers for Disease Control and Prevention (CDC).[11][12]
Caption: CDC-recommended sequence for donning and doffing PPE.
Immediate Action & Disposal Plan
Spill Response Protocol
For minor spills (<100 mL) inside a chemical fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Contain: Use a spill kit absorbent material (e.g., pads or pillows, not paper towels) to dike the spill and prevent spreading.[13]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect: Use non-sparking tools (e.g., plastic scoop) to collect the saturated absorbent. Place it into a heavy-duty plastic bag or a designated solid waste container.[14]
-
Clean: Wipe the spill area with soap and water.
-
Dispose: Seal the waste container, label it as "Hazardous Waste" with the full chemical name, and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
For major spills (>100 mL) or any spill outside a fume hood:
-
EVACUATE: Immediately alert everyone and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors to contain the vapors.[15]
-
NOTIFY: Call your institution's emergency number and EHS department. Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
Chemical Waste Disposal
Due to the stability of the carbon-fluorine bond, this compound requires specific disposal methods to prevent environmental contamination.
-
Segregation: Never mix fluorinated waste with other organic solvent waste unless explicitly permitted by your EHS department.
-
Collection: Collect all waste containing [(1S)-2,2-difluorocyclopropyl]methanol, including contaminated consumables (gloves, absorbent pads, pipette tips), in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The preferred method for destruction of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[16] This process is necessary to break the stable C-F bonds. Landfilling in a designated hazardous waste site is a secondary option but only serves to contain the material.[12]
Caption: Compliant waste disposal workflow for fluorinated compounds.
By integrating these principles of hazard assessment, diligent PPE use, and structured operational planning, researchers can confidently and safely utilize the unique chemical properties of [(1S)-2,2-difluorocyclopropyl]methanol to advance the frontiers of drug discovery.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. CDC. [Link]
-
Mation. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
CPWR - The Center for Construction Research and Training. Understanding the NIOSH Pocket Guide to Chemical Hazards. [Link]
-
University of Illinois Division of Research Safety. Chemical Spill. [Link]
-
The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. CDC. [Link]
-
Scribd. Sequence of Donning and Doffing PPE CDC Guidelines. [Link]
-
Centers for Disease Control and Prevention (CDC). Sequence for Putting on Personal Protective Equipment (PPE). [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
LSU NCBRT/ACE. (2020, April 6). CDC Sequence for Donning and Doffing PPE [Video]. YouTube. [Link]
-
The University of British Columbia. Flammable Liquid Spill Clean Up. Safety & Risk Services. [Link]
-
All-Lift Systems. 3M™ Organic Vapor Respirator Cartridge For 7000/6000/FF-400 Series Res. [Link]
-
EMSAC. PGFPD Donning/Doffing Steps for Full PPE. [Link]
-
UTMB Infection Control and Healthcare Epidemiology. (2020, March 23). Sequence for Donning and Doffing PPE per CDC Guidelines [Video]. Panopto. [Link]
-
PubChem. (2,2-Difluorocyclopropyl)methanol. National Center for Biotechnology Information. [Link]
-
Enviro Safety Products. Respirator Cartridges & Replacement Filters. [Link]
-
Uline. 3M Respirator Cartridges. [Link]
-
Marine Industrial Supply. 3M Cartridges & Filters for Half and Full Face Respirators. [Link]
-
Select Safety Sales. Respirator Cartridges | Particulate, Chemical & Combination. [Link]
-
PubChem. [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol. National Center for Biotechnology Information. [Link]
-
Medicom. Chemical Resistance Reference Chart. [Link]
-
University of California, Berkeley. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
-
Fox Scientific. CHEMICAL RESISTANT CHART. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
-
University of California, San Diego. Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. [Link]
-
Gaylord Chemical. Methanol Solvent Properties. [Link]
-
Methanex Corporation. Physical Properties of Pure Methanol. [Link]
Sources
- 1. (2,2-Difluorocyclopropyl)methanol | C4H6F2O | CID 2761401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [chemicalbook.com]
- 3. Methanol Solvent Properties [macro.lsu.edu]
- 4. methanol.org [methanol.org]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. 3M Cartridges for Full and Half Face Respirators [jerbellsafety.com]
- 11. cdc.gov [cdc.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. westlab.com [westlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
